N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide
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Overview
Description
N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2,2-diphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4,6-difluorophenyl)-2-chloroacetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-methyl-3-furamide
Uniqueness
N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diphenylethanamide moiety
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF2NO/c21-16-11-15(22)12-17(23)19(16)24-20(25)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHAPVLGXGWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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